molecular formula C25H25NO4 B3478216 4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate

4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate

Cat. No.: B3478216
M. Wt: 403.5 g/mol
InChI Key: FQHSFYSNUNXTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate” is an organic compound containing several functional groups. These include an amine group (-NH2), a carbonyl group (C=O), and an ester group (-COO-). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine, carbonyl, and ester functional groups would significantly influence its structure. These groups are often sites of reactivity, and their presence can confer specific physical and chemical properties to the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This typically involves the compound interacting with specific proteins or other molecules in the body. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s challenging to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. This could include investigating its reactivity, its potential uses in chemical reactions, and its potential biological activity .

Properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] 2-(4-propylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-3-4-19-7-13-22(14-8-19)29-17-24(27)30-23-15-9-20(10-16-23)25(28)26-21-11-5-18(2)6-12-21/h5-16H,3-4,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHSFYSNUNXTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.